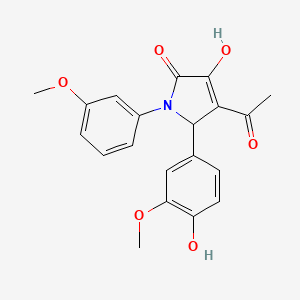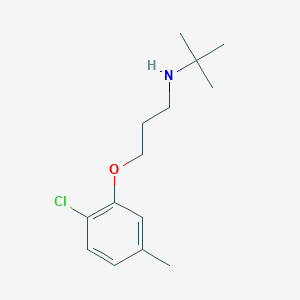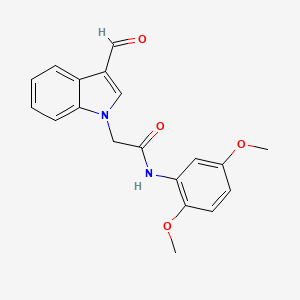
N-(4-chlorophenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-propoxybenzamide, also known as CPPB, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in a variety of physiological and pathological processes, including pain, anxiety, and addiction. In
Mécanisme D'action
N-(4-chlorophenyl)-3-propoxybenzamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the regulation of pain, anxiety, and addiction. By blocking the activity of the NOP receptor, N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of these processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-propoxybenzamide has several advantages as a research tool, including its selectivity for the NOP receptor, its ability to modulate the activity of pain, anxiety, and addiction, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. For example, N-(4-chlorophenyl)-3-propoxybenzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the effects of N-(4-chlorophenyl)-3-propoxybenzamide can be influenced by factors such as age, sex, and species.
Orientations Futures
There are many potential future directions for research on N-(4-chlorophenyl)-3-propoxybenzamide. One area of interest is the development of novel therapeutics for the treatment of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been shown to modulate the activity of these processes, and further research could lead to the development of more effective treatments. Additionally, research on N-(4-chlorophenyl)-3-propoxybenzamide could lead to a better understanding of the role of the NOP receptor in these processes, and could help to identify new targets for drug development. Finally, future research could explore the potential of N-(4-chlorophenyl)-3-propoxybenzamide as a research tool in other areas of neuroscience, such as memory and cognition.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with propionyl chloride to form N-(4-chlorophenyl)propanamide, which is then reacted with 3-bromoanisole to form N-(4-chlorophenyl)-3-methoxybenzamide. This compound is then treated with potassium tert-butoxide and propyl bromide to form N-(4-chlorophenyl)-3-propoxybenzamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-propoxybenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been used to investigate the role of the NOP receptor in these processes, and to develop potential therapies for the treatment of pain, anxiety, and addiction.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQMJRPKTATFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)



![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)